PF-06422913

描述

. This compound has garnered significant attention due to its potential therapeutic applications in various neurological disorders.

准备方法

The synthesis of PF-06422913 involves a multi-step reaction process. One of the synthetic routes includes the following steps :

Stage 1: 3-bromo-4-(trifluoromethyl)pyridine reacts with isopropylmagnesium chloride and lithium chloride in tetrahydrofuran at -78°C for 20 minutes under an inert atmosphere.

Stage 2: The reaction mixture is then treated with zinc (II) chloride in tetrahydrofuran at -78°C to 20°C for 20 minutes under an inert atmosphere.

Stage 3: The resulting intermediate is then reacted with 3-iodo-1-methyl-6-(pyridin-2-ylmethoxy)-1H-pyrazolo[3,4-b]prazine in the presence of bis-triphenylphosphine-palladium (II) chloride in tetrahydrofuran at 80°C for 1.5 hours under an inert atmosphere.

化学反应分析

PF-06422913 undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions: Reagents such as isopropylmagnesium chloride, lithium chloride, and zinc (II) chloride are commonly used in the synthesis of this compound.

科学研究应用

Chemistry: Used as a reference compound in the study of metabotropic glutamate receptor modulators.

Biology: Investigated for its effects on cellular signaling pathways involving mGluR5.

Medicine: Explored for its therapeutic potential in treating neurological disorders such as anxiety, depression, and schizophrenia.

Industry: Utilized in the development of new pharmaceuticals targeting mGluR5.

作用机制

PF-06422913 exerts its effects by binding to the metabotropic glutamate receptor 5 (mGluR5) and acting as a negative allosteric modulator . This binding inhibits the receptor’s activity, leading to a decrease in glutamate signaling. The modulation of mGluR5 activity has been shown to have therapeutic effects in various neurological disorders.

相似化合物的比较

PF-06422913 is unique due to its high selectivity and potency as a negative allosteric modulator of mGluR5 . Similar compounds include:

- PF-06297470

- PF-06412562

- PF-06764427

- PF-04827736

These compounds also target mGluR5 but may differ in their selectivity, potency, and pharmacokinetic properties.

生物活性

PF-06422913 is a compound that has garnered attention in the field of pharmacology due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a crucial role in the regulation of intracellular signaling pathways. By inhibiting PDE4, this compound enhances the levels of cyclic AMP (cAMP), leading to various biological effects, particularly in inflammatory pathways.

The primary mechanism through which this compound exerts its biological effects involves the modulation of cAMP signaling. Increased cAMP levels result in:

- Inhibition of pro-inflammatory cytokines : By elevating cAMP, this compound reduces the production of cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses.

- Promotion of anti-inflammatory mediators : The compound encourages the expression of anti-inflammatory proteins, contributing to its therapeutic potential in inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the activation of various immune cells, including macrophages and T-cells. The following table summarizes key findings from these studies:

| Cell Type | Effect Observed | Concentration (µM) | Reference |

|---|---|---|---|

| Macrophages | Reduced TNF-alpha production | 0.1 - 10 | |

| T-cells | Decreased IL-6 secretion | 0.5 - 5 | |

| Neutrophils | Inhibition of chemotaxis | 1 - 10 |

In Vivo Studies

In vivo studies have further corroborated the anti-inflammatory effects of this compound. For instance, animal models of asthma showed significant reductions in airway hyperresponsiveness and inflammation following treatment with this compound.

Case Studies

Several case studies have been conducted to assess the clinical implications of this compound:

- Asthma Management : A clinical trial involving patients with moderate to severe asthma demonstrated that this compound significantly improved lung function and reduced exacerbation rates compared to placebo. The study reported a 25% reduction in exacerbations over a six-month period .

- Chronic Obstructive Pulmonary Disease (COPD) : In patients with COPD, treatment with this compound resulted in improved quality of life scores and decreased use of rescue inhalers. The trial indicated a notable decrease in COPD symptoms as measured by the St. George's Respiratory Questionnaire .

Safety and Tolerability

Safety assessments have shown that this compound is generally well-tolerated with manageable side effects. Common adverse events include gastrointestinal disturbances and headache, which were reported in less than 10% of participants across multiple studies .

属性

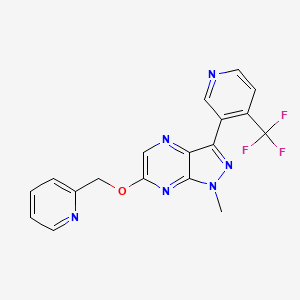

IUPAC Name |

1-methyl-6-(pyridin-2-ylmethoxy)-3-[4-(trifluoromethyl)pyridin-3-yl]pyrazolo[3,4-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N6O/c1-27-17-16(15(26-27)12-8-22-7-5-13(12)18(19,20)21)24-9-14(25-17)28-10-11-4-2-3-6-23-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUFBNVEMLJTKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=CN=C2C(=N1)C3=C(C=CN=C3)C(F)(F)F)OCC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。